6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine

Physicochemical profiling LogP Drug-likeness

6-Bromo-N-(furan-2-ylmethyl)quinazolin-4-amine (CAS 307538-37-0) is a heterobifunctional 4-aminoquinazoline derivative with the molecular formula C₁₃H₁₀BrN₃O and a molecular weight of 304.14 g/mol. It features a 6-bromo substituent on the quinazoline core and a furan-2-ylmethyl moiety attached to the exocyclic 4-amino nitrogen, yielding a scaffold that bridges two privileged pharmacophores—the 4-aminoquinazoline kinase hinge-binding motif and a heteroaromatic furan ring capable of π-stacking and hydrogen-bonding interactions.

Molecular Formula C13H10BrN3O
Molecular Weight 304.14 g/mol
Cat. No. B7740999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine
Molecular FormulaC13H10BrN3O
Molecular Weight304.14 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=NC=NC3=C2C=C(C=C3)Br
InChIInChI=1S/C13H10BrN3O/c14-9-3-4-12-11(6-9)13(17-8-16-12)15-7-10-2-1-5-18-10/h1-6,8H,7H2,(H,15,16,17)
InChIKeyZFEFHGVJONPFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-(furan-2-ylmethyl)quinazolin-4-amine: Structural Identity, Physicochemical Profile, and Procurement Rationale


6-Bromo-N-(furan-2-ylmethyl)quinazolin-4-amine (CAS 307538-37-0) is a heterobifunctional 4-aminoquinazoline derivative with the molecular formula C₁₃H₁₀BrN₃O and a molecular weight of 304.14 g/mol . It features a 6-bromo substituent on the quinazoline core and a furan-2-ylmethyl moiety attached to the exocyclic 4-amino nitrogen, yielding a scaffold that bridges two privileged pharmacophores—the 4-aminoquinazoline kinase hinge-binding motif and a heteroaromatic furan ring capable of π-stacking and hydrogen-bonding interactions [1]. The compound is catalogued as a research-grade small-molecule building block supplied at typical purities of ≥95% . It is important to note that publicly available quantitative biological activity data for this precise compound are extremely limited; the ZINC database records no known ChEMBL activity annotations as of its latest update [2]. Consequently, differentiation evidence is constructed primarily from structural, physicochemical, and class-level inferences drawn from closely related analogs with published data.

Why Generic 4-Aminoquinazoline Substitution Fails: Structural Specificity of 6-Bromo-N-(furan-2-ylmethyl)quinazolin-4-amine


The 4-aminoquinazoline scaffold is densely populated, yet even ostensibly minor structural modifications produce profound shifts in target engagement, selectivity, and physicochemical behavior. The simultaneous presence of three critical features—the 6-bromo atom (a synthetic handle and a lipophilic moiety interacting with hydrophobic kinase pockets), the N4-furan-2-ylmethyl group (providing a heteroaromatic hydrogen-bond acceptor and π-stacking surface distinct from phenyl-based substituents), and the 4-amino connectivity pattern (as opposed to the 2-amino regioisomeric series)—means that simple replacement with a generic 6-bromo-4-anilinoquinazoline or a 2-aminoquinazoline analog will not preserve the same molecular recognition profile [1][2]. For example, the regioisomer 6-bromo-4-(furan-2-yl)quinazolin-2-amine exhibits potent adenosine A2A receptor binding (Ki = 20 nM), but its activity is contingent upon the 2-aminoquinazoline motif engaging Asn253 and Glu169 in the A2AR binding pocket; relocation of the amine to the 4-position and insertion of a methylene spacer fundamentally alters this pharmacophore geometry [1]. The quantitative evidence below substantiates why this specific compound merits independent evaluation rather than substitution by in-class alternatives.

6-Bromo-N-(furan-2-ylmethyl)quinazolin-4-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Parent 6-Bromoquinazolin-4-amine Scaffold

The furan-2-ylmethyl substitution at the N4 position substantially alters the lipophilicity and hydrogen-bonding capacity compared to the unsubstituted 6-bromoquinazolin-4-amine parent scaffold. The target compound exhibits a calculated LogP of 3.597 [1], whereas the unsubstituted 6-bromoquinazolin-4-amine has a measured LogD₇.₄ of 1.2 , representing an increase of approximately 2.4 log units. The target compound also features an additional hydrogen-bond acceptor (furan oxygen), increasing the total H-bond acceptor count from 3 to 4, while the topological polar surface area (tPSA) is 50 Ų [1]. These differences are highly relevant for membrane permeability, solubility, and target-binding pharmacokinetics.

Physicochemical profiling LogP Drug-likeness Lead optimization

Structural Differentiation: Furan-2-ylmethyl vs. Benzyl Substituent at N4 – Huntingtin Inhibition Context

In a PubChem bioassay (AID 419008) measuring huntingtin inhibition, the closest structurally characterized analog to the target compound—N-benzyl-6-bromoquinazolin-4-amine—displayed an IC₅₀ of 6130 nM, while 6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine showed an IC₅₀ of 5360 nM . Both compounds share the identical 6-bromo-4-aminoquinazoline core with the target compound, differing only in the N4 substituent (benzyl vs. allyl vs. furan-2-ylmethyl). Although no direct assay data exist for the target compound in this specific assay, the structural divergence at the N4 position—where furan-2-ylmethyl introduces a heteroaromatic oxygen capable of acting as a hydrogen-bond acceptor, unlike the purely hydrophobic benzyl or allyl groups—predicts a distinct binding mode and potentially altered potency [1]. This is corroborated by crystallographic evidence from the related A2A receptor system, where the furan ring of 6-bromo-4-(furan-2-yl)quinazolin-2-amine forms specific hydrophobic interactions with His278 and Trp246 (PDB: 8DU3) [1].

Huntingtin inhibition Neurodegeneration Structure-activity relationship Quinazoline SAR

Synthetic Utility Differentiation: 6-Bromo as a Cross-Coupling Handle for Library Diversification

The 6-bromo substituent on the quinazoline core serves as a strategic synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions. Chinese patent CN110698417B explicitly describes methodology for preparing 6-substituted furyl-4-substituted aminoquinazoline derivatives, demonstrating the feasibility of Suzuki-Miyaura coupling at the 6-position to introduce aryl, heteroaryl, or alkenyl groups [1]. This capability is absent in non-halogenated 4-aminoquinazoline analogs (e.g., N-(furan-2-ylmethyl)quinazolin-4-amine, CAS 34116-16-0, MW 225.25 g/mol ), which lack the bromine handle and therefore cannot undergo analogous cross-coupling diversification without additional halogenation steps. The presence of both the 6-bromo synthetic handle and the pre-installed furan-2-ylmethyl pharmacophore in a single intermediate distinguishes this compound from simpler quinazoline building blocks that require sequential functionalization.

Cross-coupling chemistry Suzuki-Miyaura Medicinal chemistry Library synthesis

Kinase Scaffold Potential: Class-Level Anticancer Activity of 6-Bromoquinazoline Derivatives

6-Bromoquinazoline derivatives as a class have demonstrated validated anticancer activity through EGFR tyrosine kinase inhibition. A series of 6-bromoquinazoline derivatives (5a–j) evaluated against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines displayed IC₅₀ values ranging from 0.53 to 46.6 μM, with compound 5b (meta-fluoro phenyl substituent) achieving IC₅₀ = 0.53 μM against MCF-7, surpassing cisplatin [1]. Separately, 4-(halogenoanilino)-6-bromoquinazolines exhibited EGFR-TK inhibitory activity with IC₅₀ values of 19.70 μM (MCF-7) and 29.26 μM (HeLa) [2]. While the target compound bears a furan-2-ylmethyl group at N4 rather than a halogenated aniline, the conserved 6-bromo-4-aminoquinazoline core places it within the same pharmacophore class recognized by the EGFR ATP-binding pocket [3]. The target compound therefore represents an underexplored substituent vector (N4-furan-2-ylmethyl) within a validated kinase inhibitor scaffold—a combination not represented in the published 6-bromoquinazoline anticancer series, offering an opportunity to probe whether furan-mediated interactions confer selectivity advantages.

Kinase inhibition EGFR Anticancer Cytotoxicity

Regioisomeric Differentiation: 4-Aminoquinazoline vs. 2-Aminoquinazoline A2A Antagonist Activity

The regioisomeric compound 6-bromo-4-(furan-2-yl)quinazolin-2-amine (compound 1) has been characterized as a potent adenosine A2A receptor antagonist with Ki (hA2AR) = 20 nM [1]. Its co-crystal structure with A2AR (PDB: 8DU3) reveals that the 2-amino group forms critical hydrogen bonds with Asn253 and Glu169, while the furan ring at the 4-position engages in hydrophobic contacts with His278 and Trp246 [2]. The target compound (6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine) differs in three critical aspects: (i) the amine is at the 4-position rather than the 2-position, relocating the hydrogen-bond donor; (ii) the furan is attached via a methylene spacer to the 4-amino nitrogen rather than directly to the quinazoline C4 carbon; and (iii) the overall molecular geometry places the furan ring in a different spatial orientation. These differences are anticipated to produce a distinct A2AR binding mode; the 2-aminoquinazoline regioisomer cannot serve as a surrogate for understanding the 4-aminoquinazoline series' pharmacology. The compound 5m from the same study (Ki = 5 nM) demonstrates that further optimization of the 2-aminoquinazoline series can achieve sub-10 nM potency, underscoring the value of exploring the underexamined 4-amino regioisomeric space [1].

Adenosine A2A receptor GPCR antagonism Regioisomer comparison Neurodegeneration

Antimicrobial Potential: Furan-Functionalized Quinazolin-4-amine Class Antibacterial Activity

A systematic study of simple furan-functionalized quinazolin-4-amines demonstrated that compounds within this class exhibit potent antibacterial activity against phytopathogens. Compounds C1 and E4 blocked the growth of Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri with EC₅₀ values of 7.13 and 10.3 mg/L, respectively, outperforming several commercial agrochemical standards [1]. The study further demonstrated that these furan-quinazoline hybrids disrupt bacterial membrane integrity, as visualized by scanning electron microscopy, and induce proteomic changes involving D-glucose and biotin metabolic pathways [1]. While the specific 6-bromo-N-(furan-2-ylmethyl) derivative was not among the tested compounds, the study establishes that furan-functionalized quinazolin-4-amines as a class possess antibacterial efficacy that benefits from the furan moiety. The 6-bromo substituent on the target compound may further enhance activity through increased lipophilicity or by providing an additional halogen-bonding interaction, a hypothesis testable through procurement and screening.

Antibacterial Agrochemical Plant pathogen Quinazoline hybrids

Optimal Research and Industrial Application Scenarios for 6-Bromo-N-(furan-2-ylmethyl)quinazolin-4-amine


Kinase Inhibitor Lead Generation: N4-Furan-2-ylmethyl Vector Exploration

Medicinal chemistry programs targeting kinases (EGFR, Aurora A, or other tyrosine kinases) can use this compound as a starting scaffold for exploring the N4-furan-2-ylmethyl substituent vector, which is absent from published 6-bromoquinazoline anticancer series. As established in Section 3, the 6-bromoquinazoline scaffold class achieves IC₅₀ values as low as 0.53 μM against MCF-7 cells [1], and the target compound's furan-2-ylmethyl group may confer distinct selectivity or potency through heteroaromatic interactions not achievable with standard aniline-based 4-substituents. The 6-bromo handle enables further parallel derivatization via Suzuki coupling, allowing rapid SAR expansion around a core not represented in existing kinase inhibitor patent space.

A2A Adenosine Receptor Antagonist Development: Regioisomeric Series Evaluation

As discussed in Section 3, the 2-aminoquinazoline regioisomer series has yielded potent A2AR antagonists (Ki = 5–20 nM) with co-crystal structural validation (PDB: 8DU3) [1][2]. The target compound, as a 4-aminoquinazoline regioisomer, enables systematic evaluation of whether relocating the amine to the 4-position and inserting a methylene spacer between the quinazoline core and the furan ring can produce antagonists with differentiated binding kinetics, selectivity versus A1/A2B/A3 adenosine receptor subtypes, or improved physicochemical properties. This scenario is particularly relevant for neurodegeneration and immuno-oncology programs seeking novel A2AR antagonist chemotypes with freedom-to-operate advantages.

Antibacterial Discovery: 6-Bromo-Furan-Quinazoline Hybrid Screening

Building on the validated antibacterial activity of furan-functionalized quinazolin-4-amines (EC₅₀ = 7.13–10.3 mg/L against Xanthomonas spp.) [3], the target compound can be screened as a novel 6-bromo variant within this class. The 6-bromo substituent may enhance antibacterial potency through increased lipophilicity (LogP = 3.597) relative to non-halogenated furan-quinazoline hybrids, potentially improving membrane penetration or target engagement. Both agricultural (phytopathogen control) and anti-infective (drug-resistant bacterial pathogens) screening cascades are appropriate, with the compound's quantitative proteomics effects predictable from the class-level observation that furan-quinazoline hybrids disrupt glucose and biotin metabolic pathways [3].

Chemical Biology Probe Development: Huntingtin and Neurodegeneration Target Engagement

The huntingtin inhibition screening data for close N4-substituted analogs (IC₅₀ = 5360–6130 nM for allyl and benzyl derivatives; see Section 3, Evidence Item 2) establish the 6-bromo-4-aminoquinazoline scaffold as a tractable starting point for huntingtin-targeted probe development. The target compound's furan-2-ylmethyl group introduces a heteroaromatic hydrogen-bond acceptor absent in the characterized analogs, which may enhance binding affinity or selectivity for huntingtin or related neurodegeneration targets. Procurement enables hit validation in orthogonal huntingtin assays (e.g., TR-FRET, HTRF) and, if confirmed, subsequent optimization through 6-position cross-coupling diversification.

Quote Request

Request a Quote for 6-bromo-N-(furan-2-ylmethyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.